molecular formula C12H10N2O2S B12619420 {1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile CAS No. 917590-50-2

{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile

Cat. No.: B12619420
CAS No.: 917590-50-2
M. Wt: 246.29 g/mol
InChI Key: RYGZTDBVLQYIDY-UHFFFAOYSA-N
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Description

{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethylidene group and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile typically involves the reaction of 4-(methanesulfonyl)benzaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various functional groups in place of the methanesulfonyl group.

Scientific Research Applications

{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The nitrile groups can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    {1-[4-(Methanesulfonyl)phenyl]ethylidene}malononitrile: Similar structure but with different substituents.

    {1-[4-(Methanesulfonyl)phenyl]ethylidene}acetonitrile: Contains a single nitrile group instead of two.

Uniqueness

{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile is unique due to the presence of both methanesulfonyl and nitrile groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

917590-50-2

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

2-[1-(4-methylsulfonylphenyl)ethylidene]propanedinitrile

InChI

InChI=1S/C12H10N2O2S/c1-9(11(7-13)8-14)10-3-5-12(6-4-10)17(2,15)16/h3-6H,1-2H3

InChI Key

RYGZTDBVLQYIDY-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C#N)C1=CC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

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